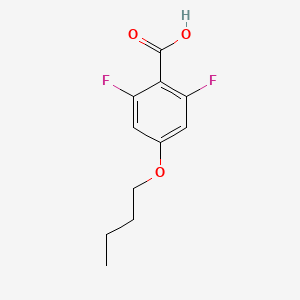

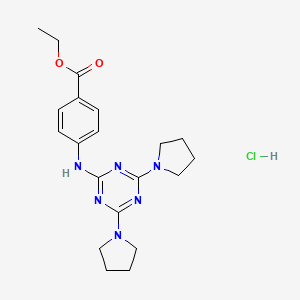

![molecular formula C18H19FN6O2 B2929939 1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-12-8](/img/structure/B2929939.png)

1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic organic compound belonging to the class of triazino-purines This compound is characterized by its complex fused ring structure, which includes a triazine ring fused to a purine moiety

Wissenschaftliche Forschungsanwendungen

Multitarget Drugs for Neurodegenerative Diseases

A study by Brunschweiger et al. (2014) in "ChemMedChem" investigated 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are tricyclic xanthine derivatives. These compounds, including variants similar to the queried chemical, were evaluated for their potential in treating neurodegenerative diseases. The compounds showed promise as dual-target-directed A1/A2A adenosine receptor antagonists, with several exhibiting triple-target inhibition, suggesting potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Antitumor and Vascular Relaxing Effects

Ueda et al. (1987) in "Chemical & pharmaceutical bulletin" synthesized novel heterocycles, including purino[7, 8-g]-6-azapteridines and [1, 2, 4]triazino[3, 2-f]purines. These compounds were assessed for their antitumor activity and vascular relaxing effects. One of the compounds showed activity against P388 leukemia, indicating potential in cancer treatment (Ueda et al., 1987).

Anticonvulsant Activity

Kelley et al. (1995) in the "Journal of Heterocyclic Chemistry" synthesized imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogues, which are similar to the compound . These analogues were tested for anticonvulsant activity. One of the imidazotriazines demonstrated potent activity against maximal electroshock-induced seizures, although it was associated with side effects like emesis (Kelley et al., 1995).

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Ashour et al. (2012) in "Medicinal Chemistry Research" explored the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives. The study found that some of these compounds exhibited significant in vitro anticancer, anti-HIV, and antimicrobial activities. This highlights the potential of such compounds in developing treatments for various diseases, including cancer and HIV-1 (Ashour et al., 2012).

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Triazine Ring: Starting from appropriate precursors, the triazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

Purine Ring Construction: The purine ring is then constructed by reacting the triazine intermediate with suitable amines or amides, often under high-temperature conditions to facilitate ring closure.

Functional Group Introduction: The ethyl, fluorobenzyl, and methyl groups are introduced through alkylation reactions using alkyl halides or similar reagents in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Batch or Continuous Flow Reactors: To control reaction conditions precisely.

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, altering the compound’s properties.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Eigenschaften

IUPAC Name |

1-ethyl-7-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-5-7-13(19)8-6-12/h5-8H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQMZGLDSKUGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)

![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)

![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)

![[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2929874.png)

![6-Isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929878.png)